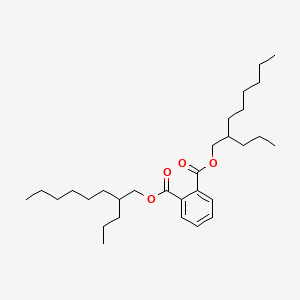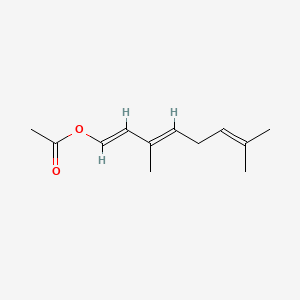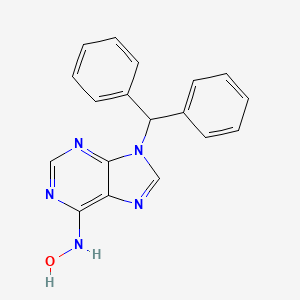
9-Benzhydryl-6-hydroxylaminopurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzhydryl-6-hydroxylaminopurine is a derivative of adenine, a purine nucleobase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzhydryl-6-hydroxylaminopurine typically involves the reaction of 9-benzhydryl-6-chloropurine with hydroxylamine. The reaction is carried out in an ethanolic solution, which facilitates the substitution of the chlorine atom with a hydroxylamine group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzhydryl-6-hydroxylaminopurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different aminopurine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted purines and their oxides, which can exhibit different biological activities and properties .
Scientific Research Applications
9-Benzhydryl-6-hydroxylaminopurine has been extensively studied for its mutagenic properties. It has shown potential in:
Mechanism of Action
The mutagenic effects of 9-Benzhydryl-6-hydroxylaminopurine are primarily due to its ability to incorporate into DNA and cause base-pairing errors during replication. This leads to mutations that can be studied to understand genetic processes. The compound targets enzymes involved in DNA synthesis and repair, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-6-hydroxylaminopurine
- 9-Benzyl-6-hydroxylaminopurine
- 9-Trityl-6-hydroxylaminopurine
Uniqueness
Compared to its analogs, 9-Benzhydryl-6-hydroxylaminopurine exhibits higher mutagenic activity, especially in the presence of metabolic activating systems. This makes it a valuable tool in mutagenicity testing and genetic research .
Properties
CAS No. |
152433-82-4 |
|---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(9-benzhydrylpurin-6-yl)hydroxylamine |
InChI |
InChI=1S/C18H15N5O/c24-22-17-15-18(20-11-19-17)23(12-21-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,24H,(H,19,20,22) |
InChI Key |
MNIUXBMVRRGIFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[3,3-di(tetradecanoyloxy)propoxy]-1-hydroxypropyl] tetradecanoate](/img/structure/B12660635.png)
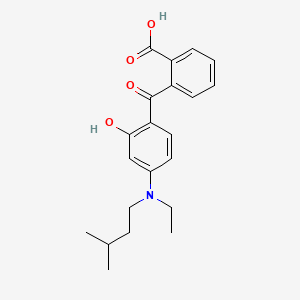
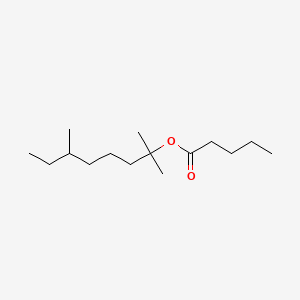
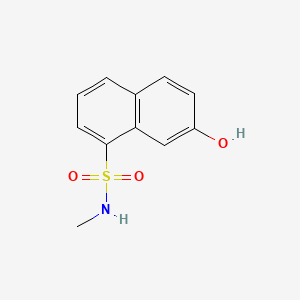


![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)



